1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine
Description
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(2-methoxy-2-methylpropyl)imidazol-2-amine |
InChI |
InChI=1S/C8H15N3O/c1-8(2,12-3)6-11-5-4-10-7(11)9/h4-5H,6H2,1-3H3,(H2,9,10) |
InChI Key |
OAMGXUWUVCMKMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=CN=C1N)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
| Component | Role | Example/Details |
|---|---|---|
| Ketone | Carbon backbone provider | Acetophenone or substituted ketones |
| Organic amine | 1-position substituent source | 2-Methoxy-2-methylpropylamine analogs |
| Inorganic ammonium salt | Nitrogen source (3-position) | Ammonium iodide (NH4I) preferred |
| Oxidant | Facilitates cyclization | Potassium persulfate (K2S2O8) |
| Solvent | Reaction medium and oxidant | Dimethyl sulfoxide (DMSO) |
| Temperature | Reaction optimization | 140 °C for 60 minutes under air atmosphere |
Reaction Mechanism Overview
- The iodide ion from ammonium iodide is oxidized by K2S2O8 to elemental iodine.
- The ketone undergoes alpha-iodination forming an alpha-iodo ketone intermediate.
- This intermediate is further oxidized to a benzoylformaldehyde-like species.
- Concurrently, the organic amine and ammonium salt form imine intermediates.
- Cyclization of these imines leads to the imidazole ring formation.
- Final dehydration and aromatization yield the substituted imidazole.
Advantages of This Method
- Utilizes inexpensive, widely available starting materials.
- One-pot operation reduces reaction steps and simplifies purification.
- Environmentally friendly, avoiding toxic reagents.
- High yields (up to ~77% under optimized conditions).
- Suitable for industrial scale-up.
Optimization Data Summary
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Temperature | 80–160 °C | 140 °C | 77 |
| Reaction Time | 20–120 minutes | 60 minutes | 77 |
| Molar Ratio (Ketone:Amine:NH4I:K2S2O8) | Variable, preferred 2:1:2:1 | 2:1:2:1 | Max yield |
Multi-Step Synthesis via Cyclization, Hydrolysis, and Methylation
For imidazole derivatives with complex substituents, a multi-step approach is often employed, involving:
- Cyclization of precursors such as substituted guanidines or amidines.
- Hydrolysis under acidic conditions to reveal the amino functionality.
- Alkylation or methylation steps to introduce alkyl substituents at nitrogen atoms.
Example Procedure
- Step 1: Cyclization — React appropriate guanidine derivatives with carbonyl compounds in solvents like DMF at room temperature to form imidazole intermediates.
- Step 2: Hydrolysis — Treat intermediates with 6 M HCl at elevated temperature (~80 °C) to hydrolyze protecting groups and reveal amino groups.
- Step 3: Methylation — Use sodium hydride and methyl iodide in DMF at low temperature (e.g., −10 °C) to methylate nitrogen atoms selectively.
- Step 4: Purification — Extract with organic solvents, dry, and purify via chromatography or recrystallization.
Scale-Up Considerations
- Reactions have been successfully scaled to 100 g quantities with yields around 60%.
- Careful pH adjustment and temperature control are critical for maximizing purity and yield.
Diastereoselective Synthesis and Purification
For derivatives requiring stereochemical control, methods involve:
- Lithiation of methyl-imidazole derivatives with n-butyllithium at low temperatures.
- Reaction with electrophilic ketones to form hydroxy intermediates.
- Chlorination and amination steps to introduce amino substituents.
- Diastereomeric salt formation with chiral acids for separation.
- Final recrystallization to obtain pure stereoisomers.
This approach is more complex but provides access to enantiomerically pure compounds when needed.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| One-pot oxidative cyclization | Ketone, organic amine, NH4I, K2S2O8, DMSO | 140 °C, 1 h, air atmosphere | ~77 | Simple, scalable, environmentally friendly |
| Multi-step cyclization/hydrolysis/methylation | Guanidine derivatives, HCl, NaH, CH3I, DMF | RT to 80 °C, various times | ~60 | Suitable for complex substituents, moderate yield |
| Diastereoselective synthesis | n-Butyllithium, chlorotriethylsilane, ketones, NH4OH | −78 °C to RT, multiple steps | Variable | Enables stereochemical control, complex |
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the N1 position of the imidazole ring significantly influences physicochemical behavior:
- Methoxy vs. Halogen/Aryl Groups : The methoxy group in the target compound improves water solubility compared to halogenated or purely aromatic analogs (e.g., 1-(2-fluorobenzyl)-1H-imidazol-2-amine), which exhibit higher lipophilicity .
Biological Activity
1-(2-Methoxy-2-methylpropyl)-1H-imidazol-2-amine is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an imidazole ring, which is known for its diverse biological properties, and a branched alkyl chain that enhances its lipophilicity and potential interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃N₃O. The structure includes:
- Imidazole Ring : A five-membered aromatic ring with two nitrogen atoms.
- Methoxy Group : Contributes to the compound's solubility and reactivity.
- Branched Alkyl Chain : Enhances lipophilicity, potentially improving membrane permeability.
This structural arrangement is significant for its biological activity, as it influences how the compound interacts with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that imidazole derivatives can be effective against a range of bacteria, including Gram-positive and Gram-negative strains. The following table summarizes some findings related to the antimicrobial activity of imidazole derivatives:
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus, E. coli | Not yet established |
| N-(6-methoxybenzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine | Bacillus subtilis, Pseudomonas aeruginosa | 100 µg/mL |
| Various imidazo[1, 2-alpha]pyrimidine derivatives | Mycobacterium species | Potent against various strains |
These results suggest a potential for further exploration into the antimicrobial efficacy of this compound.
Anticancer Activity
The imidazole moiety has also been implicated in anticancer activity. Compounds that share structural features with this compound have been shown to inhibit pathways critical for tumor growth, such as the Hypoxia Inducible Factor (HIF) pathway. For example, certain analogs have demonstrated significant anticancer effects in vitro against various cancer cell lines:
| Compound | Cancer Cell Lines | Observed Effects |
|---|---|---|
| Similar imidazole derivatives | Brain cancer, pancreatic cancer | Inhibition of cell proliferation |
| N-substituted imidazoles | Various solid tumors | Induction of apoptosis |
Case Studies and Research Findings
Recent studies have explored the pharmacodynamics and pharmacokinetics of imidazole derivatives, highlighting their interaction profiles with biological targets. For instance:
- In Vitro Studies : Several studies have utilized high-throughput screening methods to evaluate the efficacy of imidazole derivatives against cancer cell lines. These studies often reveal that modifications to the alkyl side chain can significantly enhance biological activity.
- Structure-Activity Relationship (SAR) : Research into SAR indicates that the presence of specific substituents on the imidazole ring can lead to improved potency against microbial and cancerous cells. For example, compounds with electron-donating groups often exhibit enhanced activity due to increased electron density on the nitrogen atoms of the imidazole ring.
Future Directions
While preliminary findings suggest that this compound holds promise as a lead compound for drug development targeting infections and cancers, further research is essential. Key areas for future investigation include:
- Comprehensive Pharmacological Studies : Detailed assessments of toxicity, bioavailability, and metabolic pathways.
- Clinical Trials : Evaluation of efficacy in human subjects to establish therapeutic potential.
- Development of Analog Compounds : Modifying the structure to optimize activity and reduce potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
